Cas no 57772-59-5 (5-Amino-2-iodo-benzoic acid)
5-Amino-2-iodo-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-iodo-benzoic acid
- Benzoic acid, 5-amino-2-iodo-
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- Inchi: 1S/C7H6INO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)
- InChI Key: VMDHVTXJVSSRKN-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(N)=CC=C1I
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
5-Amino-2-iodo-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032652-250mg |
5-Amino-2-iodobenzoic acid |
57772-59-5 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A013032652-500mg |
5-Amino-2-iodobenzoic acid |
57772-59-5 | 97% | 500mg |
$863.90 | 2023-09-01 | |
| Alichem | A013032652-1g |
5-Amino-2-iodobenzoic acid |
57772-59-5 | 97% | 1g |
$1564.50 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431360-1g |
5-Amino-2-iodobenzoic acid |
57772-59-5 | 97% | 1g |
¥3175.00 | 2024-05-08 | |
| AN HUI ZE SHENG Technology Co., Ltd. | PH006123-5mg |
57772-59-5 | 5mg |
¥2041.72 | 2023-09-15 | |||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD567632-1g |
5-Amino-2-iodobenzoic acid |
57772-59-5 | 97% | 1g |
¥2267.0 | 2024-04-18 | |
| 1PlusChem | 1P00EKTQ-1g |
5-Amino-2-iodo-benzoic acid |
57772-59-5 | 95% | 1g |
$459.00 | 2023-12-16 | |
| 1PlusChem | 1P00EKTQ-2.5g |
5-Amino-2-iodo-benzoic acid |
57772-59-5 | 95% | 2.5g |
$884.00 | 2023-12-16 | |
| Crysdot LLC | CD12059192-1g |
5-Amino-2-iodobenzoic acid |
57772-59-5 | 97% | 1g |
$359 | 2024-07-24 | |
| Crysdot LLC | CD12059192-5g |
5-Amino-2-iodobenzoic acid |
57772-59-5 | 97% | 5g |
$774 | 2024-07-24 |
5-Amino-2-iodo-benzoic acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 5-Amino-2-iodo-benzoic acid
Introduction to 5-Amino-2-iodo-benzoic acid (CAS No. 57772-59-5)
5-Amino-2-iodo-benzoic acid, with the chemical formula C₇H₅INO₃, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its versatile structural properties. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. The presence of both an amino group and an iodine substituent on a benzoic acid backbone imparts unique reactivity, making it a valuable building block for medicinal chemists.
The significance of 5-Amino-2-iodo-benzoic acid lies in its ability to undergo a wide range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed functionalization. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery. Recent studies have highlighted its role in the synthesis of inhibitors targeting various disease pathways, including cancer and inflammatory disorders. The iodine atom, in particular, facilitates palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck couplings, which are widely employed in the construction of biaryl structures found in many pharmacologically relevant compounds.
In the realm of medicinal chemistry, 5-Amino-2-iodo-benzoic acid has been utilized as a precursor in the development of small-molecule inhibitors that modulate enzyme activity. For instance, researchers have leveraged its scaffold to design molecules that inhibit kinases and proteases involved in signal transduction pathways. The amino group provides a handle for further derivatization, allowing chemists to introduce additional functional groups or linkages while maintaining the core benzoic acid structure. This flexibility has enabled the creation of libraries of compounds for high-throughput screening, accelerating the identification of lead candidates for further optimization.
Recent advancements in synthetic methodologies have further enhanced the utility of 5-Amino-2-iodo-benzoic acid. Techniques such as transition-metal-catalyzed C-H activation and directed ortho-metalation have expanded its synthetic toolbox, enabling more efficient and scalable preparations. These innovations have not only improved access to this intermediate but also opened new avenues for exploring its derivatives. For example, recent publications describe the use of 5-Amino-2-iodo-benzoic acid in constructing heterocyclic frameworks by incorporating nitrogen-containing heterocycles through cyclization reactions.
The compound's relevance extends beyond academia into industrial applications. Pharmaceutical companies have incorporated 5-Amino-2-iodo-benzoic acid into their synthetic routes for drug candidates under development. Its stability under various reaction conditions and compatibility with modern catalytic systems make it an attractive choice for large-scale synthesis. Moreover, its role in green chemistry initiatives has been acknowledged due to its potential for generating fewer byproducts compared to alternative intermediates.
From a biological perspective, derivatives of 5-Amino-2-iodo-benzoic acid have shown promise in preclinical studies as modulators of biological pathways associated with diseases such as cancer and neurodegeneration. The benzoic acid moiety is known for its antimicrobial and anti-inflammatory properties, while the iodine substituent can enhance binding affinity to target proteins through halogen bonding interactions. These features make it an ideal candidate for designing molecules with enhanced therapeutic efficacy.
The future prospects of 5-Amino-2-iodo-benzoic acid are promising, with ongoing research exploring its potential in drug discovery and material science. Innovations in computational chemistry and machine learning are expected to further optimize synthetic strategies involving this compound, reducing costs and improving yields. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics may uncover new applications for its derivatives in personalized medicine.
In conclusion, 5-Amino-2-iodo-benzoic acid (CAS No. 57772-59-5) is a multifaceted compound with broad utility in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it indispensable in the synthesis of biologically active molecules. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain a cornerstone in the development of next-generation therapeutics.
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